molecular formula C13H12BrFN2O B2378533 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1429893-29-7

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B2378533
CAS No.: 1429893-29-7
M. Wt: 311.154
InChI Key: LPAPKUWZISFINJ-UHFFFAOYSA-N
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Description

The compound “3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” is a nitrogen-rich organic compound with a molecular formula of C12H10BrFN2O . It has a molecular weight of 297.12 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1 . This representation provides a detailed view of the compound’s structure, including the arrangement of atoms and the types of bonds between them .


Physical and Chemical Properties Analysis

This compound has several computed properties, including a topological polar surface area of 27 Ų, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 and an exact mass of 295.99605 g/mol .

Scientific Research Applications

Molecular Structure and Conformation Analysis

The compound and its related structures have been subject to extensive molecular structure analysis. Studies have shown that molecules like these are linked into chains by hydrogen bonds and adopt a half-chair conformation. The orientations of the pendant phenyl and tert-butyl substituents relative to the pyrazolo[3,4-d]oxazine unit are generally very similar across these compounds (Castillo et al., 2009).

Synthesis and Reactivity

The synthesis and reactivity of this compound and its derivatives have been explored in various studies. For instance, specific methodologies for synthesizing fused oxazine derivatives have been developed, paving the way for creating novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines with expected significant chemical and pharmacological activities (Mahmoud et al., 2017). Furthermore, these derivatives have been involved in reactions with various primary and secondary amines, leading to the formation of different compounds, indicative of their versatile reactivity (Eleev et al., 2015).

Therapeutic Potential and Biological Activity

Interestingly, some derivatives of this compound have shown potential for therapeutic applications. For instance, certain derivatives are known as inhibitors of PDE-4 isozymes, particularly with a binding affinity for the PDE-4B isoform, which may be useful in treating central nervous system, metabolic, autoimmune, and inflammatory diseases or disorders (Abdel-Magid, 2017). Additionally, some newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles derived from similar compounds have been characterized and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Properties

IUPAC Name

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c1-8-6-7-18-13-11(14)12(16-17(8)13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAPKUWZISFINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2=C(C(=NN12)C3=CC=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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